molecular formula C9H15NO3 B2966854 methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate CAS No. 1807937-85-4

methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate

Cat. No. B2966854
CAS RN: 1807937-85-4
M. Wt: 185.223
InChI Key: AYUVCHHHSGKOEH-IONNQARKSA-N
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Description

“Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate” is a chemical compound with the molecular formula C9H15NO3 . It is a research-use-only product .


Synthesis Analysis

The synthesis of pyrrole derivatives, which this compound is a part of, has been extensively studied. A common method involves the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another approach involves the use of enzymes for transesterification to synthesize pyrrole esters .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The exact structure would require more specific information or analysis such as NMR, HPLC, LC-MS, UPLC & more .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . More specific reactions would depend on the exact structure and substituents of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.22 . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the current resources .

Scientific Research Applications

Structural Analysis and Molecular Interactions

"Methyl (1RS,3SR,3aRS,6aSR)-1-methyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate" and its chlorophenyl variant exhibit non-planar conformations of the pyrrolopyrrole fragment, showcasing the compound's complex three-dimensional structure. These molecules form sheets linked by hydrogen bonds, highlighting their potential in the formation of supramolecular architectures (Quiroga et al., 2013).

Synthesis and Coordination Polymers

Research demonstrates the utility of related compounds in synthesizing coordination polymers with metals such as Zn(II) and Cd(II), indicating their potential in materials science for creating new types of metal-organic frameworks. These frameworks exhibit unique structural features such as chiral 2D networks and 3D supramolecular networks, which could be explored for catalysis, drug delivery, or as sensors (Cheng et al., 2017).

Heterocyclic Compound Synthesis

The compound has been used as a precursor in the synthesis of novel heterocyclic compounds. For instance, "methyl 3-aroyl-1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates" react with styrene and butyl vinyl ether to produce hexahydropyrano-[4,3-b]pyrrole derivatives, showcasing the compound's versatility in organic synthesis (Bubnov et al., 2015).

Novel Synthetic Approaches

Innovative synthetic methods have been developed for the preparation of pyrano[3,2-b]pyrrole derivatives from pyranose derivatives, demonstrating the compound's role in facilitating the creation of fused N-heterobicyclic compounds with high stereoselectivity. This highlights its importance in the development of new synthetic strategies in organic chemistry (Ma et al., 2013).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Pyrrole derivatives are known to have diverse biological activities, making them interesting targets for medicinal chemistry .

properties

IUPAC Name

methyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-12-8(11)9-2-3-13-5-7(9)4-10-6-9/h7,10H,2-6H2,1H3/t7-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUVCHHHSGKOEH-IONNQARKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCOCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CCOC[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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